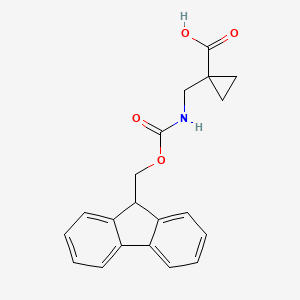

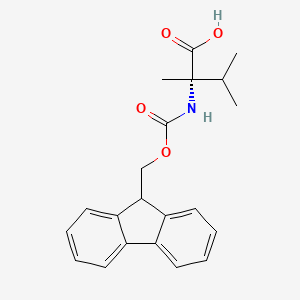

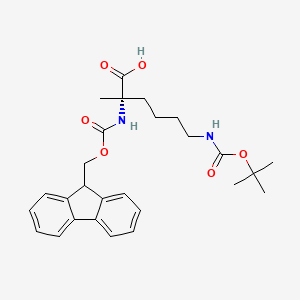

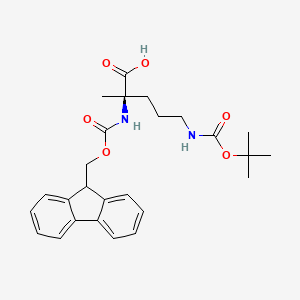

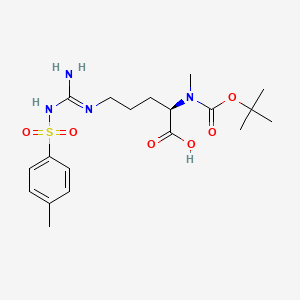

Boc-D-Me-Arg(Tos)-OH

Übersicht

Beschreibung

Boc-D-Me-Arg(Tos)-OH, also known as Boc-Arg(Tos)-OH, is an amino acid derivative that has been used in a variety of scientific research applications. It is a versatile compound that has been used to study the biochemical and physiological effects of various drugs, as well as to synthesize new compounds.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for Boc-D-Me-Arg(Tos)-OH involves the protection of the arginine side chain, followed by the coupling of the protected arginine with Boc-D-Me-Arg-OH and subsequent deprotection of the tosyl group.

Starting Materials

Boc-D-Me-Arg-OH, p-toluenesulfonyl chloride, N,N-diisopropylethylamine, N,N-dimethylformamide, 1-hydroxybenzotriazole, N,N'-dicyclohexylcarbodiimide, triisopropylsilane, dichloromethane, ethyl acetate, diethyl ether, wate

Reaction

Boc-D-Me-Arg-OH is dissolved in dichloromethane and treated with p-toluenesulfonyl chloride, N,N-diisopropylethylamine, and 1-hydroxybenzotriazole to form Boc-D-Me-Arg(Tos)-OH., Boc-D-Me-Arg(Tos)-OH is coupled with Boc-D-Me-Arg-OH using N,N'-dicyclohexylcarbodiimide and N,N-diisopropylethylamine in dichloromethane., The tosyl group is deprotected using triisopropylsilane and ethyl acetate., The product is purified using a combination of ethyl acetate, dichloromethane, and diethyl ether, and characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

Boc-D-Me-Arg(Tos)-OH has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of peptides and proteins, as well as for the synthesis of peptide-based drugs. It has also been used to study the biochemical and physiological effects of various drugs, as well as to synthesize new compounds.

Wirkmechanismus

Boc-D-Me-Arg(Tos)-OH acts as an aminopeptidase inhibitor, which means that it prevents the breakdown of peptides into their constituent amino acids. This inhibition of peptide breakdown results in the accumulation of peptides in the body, which can lead to a variety of effects.

Biochemische Und Physiologische Effekte

The accumulation of peptides in the body due to the inhibition of peptide breakdown by Boc-D-Me-Arg(Tos)-OH can lead to a variety of biochemical and physiological effects. These effects can include increased levels of neurotransmitters, increased levels of hormones, and increased levels of enzymes. These effects can have a variety of positive and negative effects on the body, depending on the peptide being studied.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Boc-D-Me-Arg(Tos)-OH in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also a versatile compound that can be used in a variety of experiments. However, there are also some limitations to its use. It is not very soluble in water and can be difficult to handle in some experiments. Additionally, it is not very stable and can degrade over time.

Zukünftige Richtungen

There are a variety of potential future directions for the use of Boc-D-Me-Arg(Tos)-OH. It could be used in the development of new peptide-based drugs, as well as in the development of new methods for synthesizing peptides and proteins. It could also be used to study the biochemical and physiological effects of various drugs, as well as to synthesize new compounds. Additionally, it could be used to study the effects of peptide accumulation in the body, as well as to develop new methods for inhibiting peptide breakdown.

Eigenschaften

IUPAC Name |

(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYPUFUDTDVBRU-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718678 | |

| Record name | (E)-N~5~-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Me-Arg(Tos)-OH | |

CAS RN |

136642-84-7 | |

| Record name | (E)-N~5~-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.